molecular formula C14H21Cl B8715967 1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene CAS No. 73756-69-1

1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene

Cat. No. B8715967
CAS RN: 73756-69-1
M. Wt: 224.77 g/mol
InChI Key: SCHJRAGBMXVLKR-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene is a useful research compound. Its molecular formula is C14H21Cl and its molecular weight is 224.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73756-69-1

Product Name

1-tert-Butyl-4-(3-chloro-2-methylpropyl)benzene

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

1-tert-butyl-4-(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C14H21Cl/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9-10H2,1-4H3

InChI Key

SCHJRAGBMXVLKR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 parts by weight of isobutene are passed into a mixture of 68 parts by weight of 2-methyl-3-phenylpropyl chloride and 3 parts by weight of hydrogen fluoride at 0° C. The mixture is then stirred for 12 hours at room temperature. The crude product is washed with water, dried over Na2CO3 and distilled. 36 parts by weight of 2-methyl-3-phenylpropyl chloride, boiling point 105° C./16 mm Hg and 32 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80° C.-81° C./0.02 mm Hg, are obtained.
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Synthesis routes and methods II

Procedure details

BF3 is passed for 30 minutes into a mixture of 84 parts by weight of 2-methyl-3-phenyl-propyl chloride and 50 ml of BF3 ·2H2O at room temperature. 56 parts by weight of tert.-butyl chloride are then added dropwise at room temperature. The mixture is refluxed for 4 hours and is then allowed to cool; the crude product is introduced into water and extracted with chloroform. The organic phase is separated off, washed with water, dried over Na2CO3 and distilled. 30 parts by weight of 2-methyl-3-phenyl-propyl chloride, boiling point 105° C./16 mm Hg, and 45 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80° C.-81° C./0.02 mm Hg, are obtained.
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Synthesis routes and methods III

Procedure details

BF3 is passed for 30 minutes into a mixture of 84 parts by weight of 2-methyl-3-phenyl-propyl chloride and 50 ml of BF3.2H2O at room temperature. 56 parts by weight of tert.-butyl chloride are then added dropwise at room temperature. The mixture is refluxed for 4 hours and is then allowed to cool; the crude product is introduced into water and extracted with chloroform. The organic phase is separated off, washed with water, dried over Na2CO3 and distilled. 30 parts by weight of 2-methyl-3-phenyl-propyl chloride, boiling point 105° C./16 mm Hg, and 45 parts by weight of 2-methyl-3-(p-tert.-butylphenyl)-propyl chloride, boiling point 80°-81° C./0.02 mm Hg, are obtained.
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